REACTION_CXSMILES
|
Br[C:2]1[N:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[CH:9]([S:12]([C:15]1[CH:20]=[CH:19][C:18](B(O)O)=[CH:17][CH:16]=1)(=[O:14])=[O:13])([CH3:11])[CH3:10].[O-]P([O-])([O-])=O.[K+].[K+].[K+]>CC#N.CCOC(C)=O.O.CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C>[CH:9]([S:12]([C:15]1[CH:20]=[CH:19][C:18]([C:2]2[N:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=2)=[CH:17][CH:16]=1)(=[O:13])=[O:14])([CH3:11])[CH3:10] |f:2.3.4.5,^1:44,50|
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=CC(=NC1)N
|
Name
|
|
Quantity
|
7.866 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)S(=O)(=O)C1=CC=C(C=C1)B(O)O
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Name
|
K3PO4
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
734.4 mg
|
Type
|
catalyst
|
Smiles
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CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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was added
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to ambient temperature
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Type
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CUSTOM
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Details
|
The layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer extracted with EtOAc (×3)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated from DCM
|
Type
|
CUSTOM
|
Details
|
isolated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)S(=O)(=O)C1=CC=C(C=C1)C=1N=CC(=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.43 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 80.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |